4,4'-Dithiodimorpholine

Rubber Vulcanization Crosslink Density Thermal Stability

4,4'-Dithiodimorpholine (DTDM) is a sulfur donor vulcanizing agent (~27% active sulfur) that forms thermally stable mono- and di-sulfide crosslinks, delivering superior heat aging and anti-reversion resistance vs. conventional sulfur cures. Ideal for thick rubber articles (OTR tires, conveyor belts, engine mounts) and heat-resistant goods (seals, gaskets, hoses). Offers excellent scorch safety for wider processing windows. Features a favorable toxicological profile (rat LD50: 4,300 mg/kg) compared to TMTD. Enables precision crosslink control in EV/SEV cure systems.

Molecular Formula C8H16N2O2S2
Molecular Weight 236.4 g/mol
CAS No. 103-34-4
Cat. No. B089823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dithiodimorpholine
CAS103-34-4
Synonyms4,4'-dithiodimorpholine
N,N'-dithiodimorpholine
Sulfasan R
Molecular FormulaC8H16N2O2S2
Molecular Weight236.4 g/mol
Structural Identifiers
SMILESC1COCCN1SSN2CCOCC2
InChIInChI=1S/C8H16N2O2S2/c1-5-11-6-2-9(1)13-14-10-3-7-12-8-4-10/h1-8H2
InChIKeyHLBZWYXLQJQBKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-Dithiodimorpholine (DTDM) CAS 103-34-4: A Procurement-Focused Overview for Sulfur Donor Vulcanization


4,4'-Dithiodimorpholine (DTDM), CAS 103-34-4, is a sulfur-containing vulcanizing agent and accelerator widely utilized in the rubber industry [1]. As a sulfur donor, it decomposes under vulcanization temperatures to release active sulfur, which primarily forms thermally stable mono- and di-sulfide crosslinks in natural rubber (NR) and various synthetic rubbers (e.g., SBR, NBR, EPDM, IR) . This mechanism is fundamental to its application in producing rubber goods with enhanced heat aging resistance and anti-reversion properties [2]. Key physical properties include a molecular formula of C8H16N2O2S2, a molecular weight of approximately 236.35 g/mol, an active sulfur content of roughly 27%, and a melting point in the range of 120-125°C .

Why Generic Substitution of 4,4'-Dithiodimorpholine (DTDM) is Not Straightforward: The Crosslink Structure-Property Paradigm


Simple substitution of DTDM with other sulfur donors or elemental sulfur in a vulcanization formulation is not a like-for-like exchange due to fundamental differences in the resulting rubber network architecture . While all sulfur-based curatives crosslink polymer chains, the specific crosslink type (e.g., polysulfidic, disulfidic, monosulfidic) and distribution dictate critical end-use properties such as heat aging resistance, compression set, and reversion behavior [1]. DTDM preferentially generates short, thermally stable mono- and di-sulfide crosslinks, which differ significantly from the longer polysulfidic linkages formed by conventional elemental sulfur cures . Consequently, direct replacement with another sulfur donor (e.g., DTDC, TMTD) or elemental sulfur will alter the vulcanizate's physical and aging performance, necessitating a quantitative evaluation of the compound's specific differentiation to inform material selection and ensure product performance targets are met [2].

Quantitative Differentiation Guide for 4,4'-Dithiodimorpholine (DTDM) Against In-Class Comparators


Crosslink Structure: DTDM Forms Thermally Stable Mono-/Di-Sulfide Bonds vs. Elemental Sulfur's Polysulfidic Network

DTDM fundamentally differentiates itself from elemental sulfur by the type of crosslink it forms. Under normal curing conditions, DTDM, as a sulfur donor, primarily forms short mono- and di-sulfide crosslinks between rubber polymer chains . In contrast, conventional elemental sulfur vulcanization produces a network with a significant proportion of longer, less thermally stable polysulfidic crosslinks [1]. This difference is the mechanistic basis for the enhanced heat aging and anti-reversion properties observed in DTDM-cured vulcanizates.

Rubber Vulcanization Crosslink Density Thermal Stability

Active Sulfur Content: DTDM's 27% Available Sulfur Differentiates Donor Efficiency and Dosing

DTDM contains and releases approximately 27% active sulfur by mass during vulcanization [1]. This is a key quantifiable specification that directly impacts formulation dosing. A direct substitute, DTDC (N,N'-dithiocaprolactam), has a lower active sulfur content of about 23% . Consequently, to achieve an equivalent degree of crosslinking, a formulator would need to adjust the loading (parts per hundred rubber, phr) when switching between these two sulfur donors. For example, a 1:1 substitution would result in a lower crosslink density with DTDC compared to DTDM.

Sulfur Donor Vulcanization Chemistry Formulation Science

Reversion Resistance: DTDM-Based Compound Demonstrates Superior Property Retention vs. Conventional System

In a comparative study on tire tread compounds designed for high-temperature vulcanization, a formulation containing DTDM (1 phr), CBS (2 phr), and sulfur (0.5 phr) was directly compared to a 'conventional compound' [1]. The study concluded that the DTDM-based compound was superior in both 'reversion resistance' and 'ageing resistance' [2]. Reversion, a loss of crosslink density upon prolonged high-temperature exposure, is a critical failure mode for rubber products. While the study provides a qualitative assessment of 'superior' performance, it establishes a direct, experimentally validated advantage for DTDM in a demanding application scenario.

Rubber Aging Reversion Resistance High-Temperature Vulcanization

Crosslink Density and Mechanical Properties: Tetrone A Outperforms DTDM and TMTD in NR/PP Thermoplastic Vulcanizates

A study comparing the effect of three sulfur donors—DTDM, TMTD, and Tetrone A (Dipentamethylene thiuram tetrasulfide)—on dynamically vulcanized natural rubber/polypropylene (NR/PP) blends provides quantitative context for DTDM's performance relative to its peers [1]. At loadings of 1, 2, and 3 phr, the blends cured with Tetrone A exhibited higher mechanical properties, storage modulus, complex viscosity, and crucially, crosslink density, compared to those cured with either DTDM or TMTD [2]. This indicates that while DTDM is an effective sulfur donor, it is not the highest-performing option for maximizing crosslink density in this specific TPV system.

Thermoplastic Vulcanizate (TPV) Dynamic Vulcanization Crosslink Density

Acute Oral Toxicity: DTDM (LD50 4300 mg/kg Rat) Demonstrates Lower Acute Hazard Profile Than TMTD

A quantifiable differentiator relevant to health and safety in procurement is acute oral toxicity. For DTDM, the reported oral LD50 in rats is 4,300 mg/kg [1]. This can be compared to a closely related thiuram-based sulfur donor accelerator, TMTD (Tetramethylthiuram disulfide), which has a reported oral LD50 in rats of 560 mg/kg [2]. The significantly higher LD50 value for DTDM indicates a much lower acute oral toxicity profile relative to TMTD.

Toxicology Occupational Safety Rubber Additive Safety

Strategic Application Scenarios for 4,4'-Dithiodimorpholine (DTDM) Based on Quantified Differentiation


Manufacture of Large Tires, Thick Industrial Goods, and Rubber Products Requiring High-Temperature Service Life

The direct evidence of DTDM's superiority in reversion resistance compared to a conventional compound [1] makes it a compelling choice for vulcanization systems in large, thick rubber articles. These applications—such as off-the-road (OTR) tires, heavy-duty conveyor belts, and large engine mounts—are subject to prolonged cure cycles and elevated in-service temperatures. The thermally stable mono- and di-sulfide crosslinks formed by DTDM directly address the problem of reversion, where the network degrades under heat, leading to a loss of physical properties. This application is further supported by the compound's wide vulcanization temperature range of 140-200°C .

Formulation of Heat-Resistant Rubber Goods Where a Balance of Performance and Lower Acute Toxicity is Valued

In the formulation of heat-resistant rubber goods such as seals, gaskets, and hoses for automotive and industrial applications, DTDM offers a scientifically rational option. Its ability to impart excellent heat aging properties is well-documented [2]. Crucially, for manufacturers evaluating material safety profiles, the acute oral toxicity data (rat LD50: 4,300 mg/kg) [3] demonstrates a considerably lower hazard compared to alternative sulfur donors like TMTD (rat LD50: 560 mg/kg) [4]. This combination of technical performance and a less hazardous toxicological profile can make DTDM a preferred choice for producing high-performance, yet more safely processable, rubber components.

Efficient or Semi-Efficient Vulcanization (EV/SEV) Systems in Synthetic Rubbers (EPDM, NBR) for Durable Goods

DTDM is a well-established sulfur donor for creating Efficient Vulcanization (EV) and Semi-Efficient Vulcanization (SEV) cure systems, which are specifically designed to generate predominantly mono- and di-sulfide crosslinks . This is particularly relevant for synthetic rubbers like EPDM and NBR that are valued for their inherent heat and oil resistance. A study on EPDM hose compounds demonstrated that a composite vulcanization system incorporating DTDM (at 1.2 parts) yielded better overall compound properties than sulfur-only or peroxide-only systems [5]. In these applications, DTDM's ~27% active sulfur content allows formulators to precisely control the crosslink network, achieving the desired balance of heat aging resistance and compression set without the complexity of using elemental sulfur, which would introduce less stable polysulfidic crosslinks.

Scorch-Safe Processing of Butyl Rubber and Other High-Tack Compounds

DTDM is frequently cited for its excellent scorch safety, a critical processing advantage in rubber manufacturing [6]. Scorch, or premature vulcanization during mixing or processing, can lead to significant material waste and production downtime. In the context of butyl rubber and butyl reclaimed rubber, the use of a TMTD-DTDM system is noted to provide 'good processing safety' and slower vulcanization speed compared to other accelerator combinations [7]. This makes DTDM a valuable component in formulations where a wider processing window is required, allowing for greater operational flexibility and reducing the risk of costly compound scrap.

Technical Documentation Hub

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